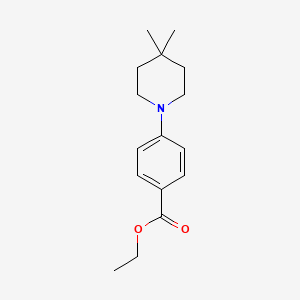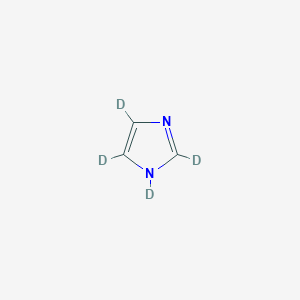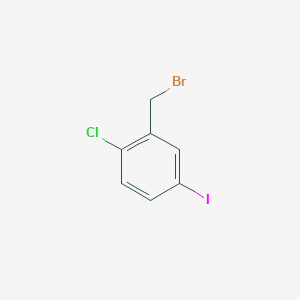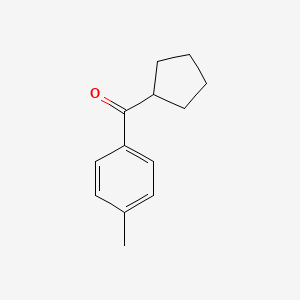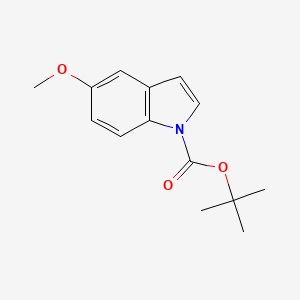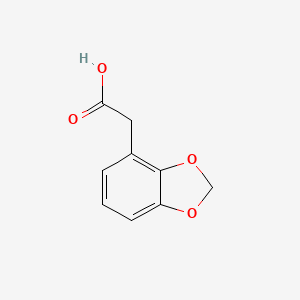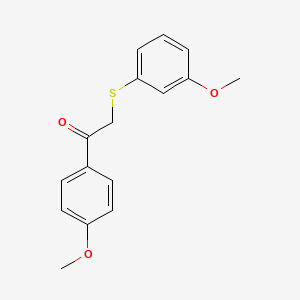
(R)-1,2-Epoxydecane
Übersicht
Beschreibung
®-1,2-Epoxydecane , also known as ®-Decane-1,2-epoxide , is an organic compound with the chemical formula C<sub>10</sub>H<sub>20</sub>O . It belongs to the class of epoxides , which are cyclic ethers containing a three-membered ring. The stereochemistry of the epoxide functional group is specified as ® , indicating the configuration of the chiral center.
Synthesis Analysis
The synthesis of ®-1,2-Epoxydecane involves the epoxidation of ®-Decene , an unsaturated hydrocarbon with a double bond between carbon atoms 1 and 2. Common methods for epoxide synthesis include:
- Peroxycarboxylic Acid Epoxidation : Treatment of ®-Decene with a peroxy acid (e.g., peracetic acid) generates the epoxide ring.
- Metal-Catalyzed Epoxidation : Using transition metal catalysts (such as molybdenum or tungsten complexes) to promote the reaction.
Molecular Structure Analysis
The molecular structure of ®-1,2-Epoxydecane consists of a ten-carbon alkane chain with an oxygen atom bridging carbons 1 and 2. The epoxide ring imparts reactivity and unique properties to the compound.
Chemical Reactions Analysis
®-1,2-Epoxydecane participates in various chemical reactions:
- Ring-Opening Reactions : The strained epoxide ring readily undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to form open-chain products.
- Hydrolysis : In the presence of water or acid, the epoxide ring can be hydrolyzed to yield the corresponding diol.
- Substitution Reactions : The epoxide oxygen can be replaced by other functional groups (e.g., halides, alcohols) through nucleophilic substitution.
Physical And Chemical Properties Analysis
- Physical State : ®-1,2-Epoxydecane is a colorless liquid at room temperature.
- Boiling Point : Approximately 200°C .
- Density : Around 0.85 g/cm<sup>3</sup> .
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ether).
Wissenschaftliche Forschungsanwendungen
Photocatalytic Epoxidation
- Photocatalysis with Titanium Dioxide : 1-Decene was converted to 1,2-epoxydecane using UV-irradiated titanium dioxide powder and molecular oxygen as the oxygen source. The reaction rate was influenced by the addition of hydrogen peroxide and was more efficient under visible light than UV light (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Plasma Epoxidation
- Epoxidation with Atmospheric Pressure Glow Plasma (APGP) : APGP was used for the epoxidation of 1-decene, predominantly forming 1,2-epoxydecane. This process occurred without catalysts under atmospheric pressure (Suga & Sekiguchi, 2006).
Copolymerization
- Copolymerization with Carbon Dioxide and Anhydrides : 1-Decene was converted to 1,2-epoxydecane and used for ring-opening copolymerization with carbon dioxide and different cyclic anhydrides, resulting in polycarbonates and polyesters with high conversion rates and molecular weights (Jin, Zeng, & Ullah, 2017).
Asymmetric Catalytic Synthesis
- Enantiopure R-Aryloxy Alcohols Synthesis : The kinetic resolution of terminal epoxides with phenols was explored, producing R-aryloxy alcohols with high enantioselectivity. This process is valuable for synthesizing pharmaceutically important compounds (Ready & Jacobsen, 1999).
Enzymatic Hydrolysis
- Microsomal Epoxide Hydrolase Catalyzed Hydrolysis : The enantioselectivity of the hydrolysis of 1,2-epoxydecane by rabbit liver microsomal epoxide hydrolase was studied, exploring the enzyme's ability to select substrates based on the alkyl chain structure (Bellucci, Chiappe, Conti, Marioni, & Pierini, 1989).
Bioconversions with Microorganisms
- Hydrocarbon Bioconversion by Pseudomonas oleovorans : The conversion of 1-decene into (R)-1,2-epoxydecane using Pseudomonas oleovorans in two-phase systems demonstrated potential for creating chiral epoxy compounds (Smet, Kingma, Wynberg, & Witholt, 1983).
Safety And Hazards
- Toxicity : Epoxides can be toxic due to their reactivity with cellular nucleophiles.
- Irritant : Skin and eye contact should be avoided.
- Flammability : Treat as a flammable liquid.
Zukünftige Richtungen
Research on ®-1,2-Epoxydecane could explore:
- Catalytic Asymmetric Epoxidation : Developing efficient methods for enantioselective epoxidation.
- Biological Applications : Investigating its potential as a bioactive compound or precursor.
Eigenschaften
IUPAC Name |
(2R)-2-octyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHBRRZYSORSH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-Epoxydecane | |
CAS RN |
67210-36-0 | |
| Record name | 1,2-Epoxydecane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067210360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67210-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXYDECANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P528KWQ7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


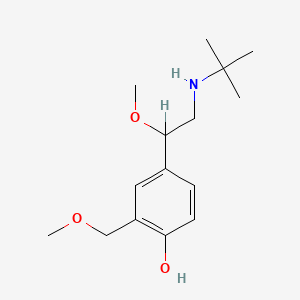
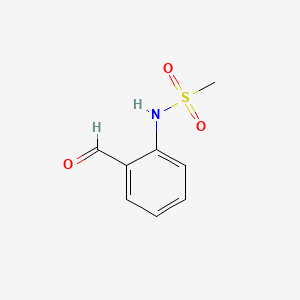
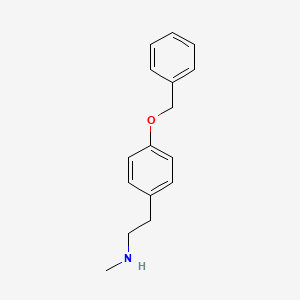
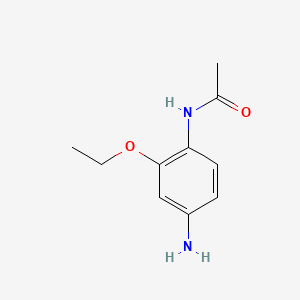
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
